molecular formula C21H21N3O4S B5300200 N-(2-methoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)-2-methylbenzamide

N-(2-methoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)-2-methylbenzamide

Cat. No. B5300200
M. Wt: 411.5 g/mol
InChI Key: SXXGPBAJZZUCMZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives, including N-(2-methoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)-2-methylbenzamide, has been elucidated using various analytical techniques such as X-ray diffraction, NMR spectroscopy, and elemental analysis. Studies on similar compounds have demonstrated the importance of intermolecular interactions, such as hydrogen bonding and dimerization, on the molecular geometry and conformation of these molecules (Sedat Karabulut et al., 2014).

Chemical Reactions and Properties

Sulfonamide compounds undergo various chemical reactions that highlight their reactivity and potential for further functionalization. For example, Rh(iii)-catalyzed C-H activation has been used for chemodivergent annulations between N-methoxybenzamides and sulfoxonium ylides, showcasing the versatility of sulfonamide compounds in synthetic chemistry (Youwei Xu et al., 2018).

properties

IUPAC Name

N-[2-methoxy-5-(pyridin-2-ylmethylsulfamoyl)phenyl]-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S/c1-15-7-3-4-9-18(15)21(25)24-19-13-17(10-11-20(19)28-2)29(26,27)23-14-16-8-5-6-12-22-16/h3-13,23H,14H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXXGPBAJZZUCMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)S(=O)(=O)NCC3=CC=CC=N3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-Methoxy-5-[(pyridin-2-ylmethyl)-sulfamoyl]-phenyl}-2-methyl-benzamide

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